(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
The compound “(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” (synonyms include ZINC100821049 and AKOS024584361) is a benzamide derivative featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 6 and 3, respectively . The 4-(methylsulfonyl)benzamide moiety introduces strong electron-withdrawing properties, which may influence reactivity and binding affinity.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-19-14-9-6-12(23-2)10-15(14)24-17(19)18-16(20)11-4-7-13(8-5-11)25(3,21)22/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQCIADABQANCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a complex organic compound notable for its potential pharmacological properties. Its structure includes a benzo[d]thiazole moiety, which is known to impart various biological activities, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A benzo[d]thiazole ring, which is often associated with diverse biological activities.
- A methylsulfonyl group that may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole framework exhibit significant antimicrobial properties. For instance, structural analogs have demonstrated efficacy against various bacterial strains. The following table summarizes related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide | Benzo[d]thiazole, Methylsulfonyl | Potential antimicrobial |
| 6-Methylbenzo[d]thiazole | Benzo[d]thiazole | Antibacterial |
| 4-(4-Fluorophenyl)piperazine | Piperazine | Anxiolytic |
The presence of electron-withdrawing groups in the structure enhances the compound's ability to disrupt bacterial cell membranes, leading to increased antimicrobial activity.
Anticancer Activity
The anticancer potential of (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide has been investigated through various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. Notably, the thiazole ring is crucial for cytotoxic activity:
- Case Study : A study on thiazole derivatives found that certain modifications significantly increased their anticancer properties, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival, such as Bcl-2, through hydrophobic contacts and hydrogen bonding .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:
- Electron-donating groups at strategic positions on the aromatic rings increase potency.
- Hydrophobic interactions are critical for binding to target proteins.
- Substituents such as methylsulfonyl enhance solubility and bioavailability.
Research Findings
Recent studies have utilized computational methods like PASS (Prediction of Activity Spectra for Substances) to predict the biological activities of this compound based on its structural features. These predictions align with experimental data indicating potential applications in both antimicrobial and anticancer therapies .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values suggesting potent activity at low concentrations. For instance, studies have reported MIC values as low as 100 μg/mL against resistant strains, indicating its potential as an alternative treatment for bacterial infections.
-
Anticancer Properties
- The compound has been evaluated for its anticancer effects in vitro. Research indicates that it can inhibit the proliferation of several cancer cell lines, including those from breast and colon cancers. The IC50 values demonstrate that the compound can induce cytotoxic effects comparable to established chemotherapeutics. Mechanistically, it may act through enzyme inhibition or by inducing oxidative stress in cancer cells .
-
Enzyme Inhibition
- This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways linked to diseases such as diabetes and Alzheimer's disease. For example, it has shown promising results as an inhibitor of α-glucosidase and acetylcholinesterase, suggesting potential applications in managing Type 2 diabetes mellitus and neurodegenerative disorders .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: 1,2,4-triazole-thiones, benzamide-thiadiazoles, and enaminone-thiadiazoles. Key differences in synthesis, spectral properties, and substituent effects are highlighted.
Table 1: Structural and Spectral Comparison
*Inferred from analogous compounds in .
Structural Differences and Electronic Effects
- Core Heterocycle: The target compound’s benzo[d]thiazole ring differs from the 1,2,4-triazole (e.g., [7–9]) or thiadiazole (e.g., [6,8a]) cores in other analogs. thiol forms) .
- Substituents : The 6-methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing halogens (e.g., Cl, Br in [7–9]) or acetyl groups (e.g., [8a]) in analogs. The 4-(methylsulfonyl)benzamide group is bulkier and more polar than the phenylsulfonyl or benzoyl groups in .
Spectral Analysis
- IR Spectroscopy : The absence of a C=O band in triazole-thiones [7–9] (due to tautomerism) contrasts with the strong C=O absorption (~1663–1682 cm⁻¹) in the target compound’s benzamide group .
- ¹H-NMR : The target’s methylsulfonyl and methoxy groups would produce distinct deshielded aromatic protons (δ 7.0–8.5) and singlet peaks for methyl groups (δ ~2.5), similar to compound [8a] (δ 2.49–2.63 for CH₃) .
Key Research Findings and Implications
Tautomerism vs.
Electron-Withdrawing Effects : The methylsulfonyl group enhances electrophilicity compared to halogenated analogs (e.g., [7–9]), which may influence binding to biological targets like kinases or sulfotransferases .
Synthetic Feasibility : The high yields (70–85%) of triazole-thiones suggest that similar optimization could apply to the target compound’s synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
